molecular formula C12H17Cl2N3 B2688652 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride CAS No. 2172167-27-8

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride

Cat. No.: B2688652
CAS No.: 2172167-27-8
M. Wt: 274.19
InChI Key: PUOQUGRIRJETLM-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride is a chemical reagent featuring a pyrazole moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The pyrazole core is a five-membered heterocyclic ring with adjacent nitrogen atoms and is a key pharmacophore in many therapeutic agents . This specific compound is a dihydrochloride salt, which typically offers enhanced solubility and stability for experimental handling compared to its freebase form. While direct biological data on this exact molecule is limited in public literature, its structure is closely related to other aniline and pyrazole-containing compounds that have been investigated for their potential research applications. For instance, structurally similar molecules have been synthesized and screened for cytotoxic activity against various cancer cell lines, with some showing promising results . The 3,5-dimethylpyrazole unit is a common feature in hemilabile ligands used in catalysis and metal complex construction, suggesting potential utility in inorganic chemistry and materials science . Researchers value this scaffold for its potential in designing new molecules for anti-inflammatory and anticancer research, given that pyrazole-based drugs like celecoxib and crizotinib are already clinically established . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-9-6-10(2)15(14-9)8-11-4-3-5-12(13)7-11;;/h3-7H,8,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOQUGRIRJETLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate aniline derivative. . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride is utilized as:

  • A Ligand : It forms metal complexes that can be used as catalysts in various reactions.
  • Reagent for Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, leading to the formation of various derivatives such as quinones and nitroanilines.

Biology

In biological research, this compound has been investigated for:

  • Enzyme Inhibition : The pyrazole ring structure allows it to interact with active sites of enzymes, making it a candidate for enzyme inhibitors.
  • Biological Activity : Studies have shown its potential as an anticancer agent and its role in biological transformations .

Medicine

In medicinal chemistry, the compound is explored for:

  • Therapeutic Properties : Its anti-inflammatory and anticancer activities have made it a subject of interest for drug development.
  • Antileishmanial and Antimalarial Activities : Similar compounds have demonstrated effectiveness against leishmaniasis and malaria .

Anticancer Activity

Research has indicated that derivatives of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline exhibit significant anticancer properties. For instance, studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Coordination Chemistry

In coordination chemistry applications, this compound has been used to synthesize metal complexes that serve as catalysts for organic transformations. The ability to form stable complexes allows for enhanced reactivity and selectivity in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with analogs identified in the evidence, focusing on substituents, counterions, and molecular weights:

Compound Name Molecular Formula (Reported) Molecular Weight (g/mol) Substituents Counterion Purity Key Features
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride (Target) C₁₀H₂₁Cl₂N₃ 254.20 - 3,5-Dimethylpyrazole
- Methylaniline
Dihydrochloride 95% High solubility due to two Cl⁻ ions
3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride Not provided Not reported - 1-Methylpyrazole
- Aniline
Dihydrochloride Not listed Pyrazole methyl at position 1
3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride C₁₁H₁₃BrClN₃ Not reported - 4-Bromo, 3,5-dimethylpyrazole
- Aniline
Hydrochloride Not listed Bromine introduces steric bulk
{4-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride Not provided Not reported - Pyridinyl-ethoxy
- Aniline
Dihydrochloride Not listed Ethoxy-pyridine side chain
2-Ethoxy-5-fluoroaniline hydrochloride C₈H₁₅ClN₂O 190.67 - Ethoxy
- Fluoro
Hydrochloride Not listed Halogen (F) enhances reactivity

Notes:

  • Counterion Effects: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochlorides, critical for biological assays .
  • Substituent Impact : Bromine in the 4-bromo analog increases molecular weight and may influence binding in receptor studies, while fluorine in 2-ethoxy-5-fluoroaniline enhances electrophilicity .
  • Synthetic Routes: Similar compounds are synthesized via condensation reactions. For example, describes pyrazole derivatives formed using malononitrile or ethyl cyanoacetate, suggesting analogous methods for the target compound .

Research Limitations and Discrepancies

  • Molecular Formula Uncertainty: The target compound’s reported formula (C₁₀H₂₁Cl₂N₃) conflicts with calculated values.
  • Data Gaps : Molecular weights and synthesis details for several analogs (e.g., 3-(1-methylpyrazol-5-yl)aniline dihydrochloride) are missing, limiting direct comparisons .

Biological Activity

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride is a pyrazole-based compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring with two methyl groups and an aniline moiety linked via a methylene bridge. Its unique structure positions it as a candidate for various pharmacological applications, particularly in the fields of medicinal chemistry and drug discovery.

The biological activity of pyrazole derivatives like 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline is often attributed to their ability to interact with metal ions and enzymes, influencing biochemical pathways. The compound is believed to act through several mechanisms:

  • Coordination with Metal Ions : Pyrazole derivatives can form complexes with metal ions, which may enhance their catalytic properties and biological activities.
  • Enzyme Inhibition : The presence of the pyrazole ring allows for interaction with enzyme active sites, potentially inhibiting their function.

Pharmacological Activities

Research indicates that compounds similar to 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline exhibit a range of biological activities:

  • Antimalarial and Antileishmanial : Similar compounds have shown significant efficacy against malaria and leishmaniasis, suggesting potential therapeutic roles for this compound in treating these diseases.

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeRelated CompoundsObserved Effects
AntimalarialPyrazole derivativesHigh efficacy against Plasmodium spp.
AntileishmanialVarious pyrazole analogsSignificant reduction in parasite load
Enzyme Inhibition3-(1H-pyrazol-1-yl) derivativesInhibition of key metabolic enzymes

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives:

  • Anticancer Activity : A study demonstrated that a related pyrazole compound exhibited cytotoxic effects against multiple cancer cell lines, including human colon adenocarcinoma (IC50 values around 2.76 µM) and renal cancer cells (IC50 = 1.143 µM) .
  • Anti-inflammatory Properties : Research indicated that pyrazole derivatives possess anti-inflammatory properties, potentially through inhibition of cyclooxygenases (COX) enzymes, which are crucial in inflammatory processes .
  • Antioxidant Effects : Docking studies have shown that certain pyrazole compounds exhibit antioxidant properties, which may contribute to their overall therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and solubility characteristics. For instance, one related compound demonstrated high solubility in saline at pH 7 (>71 mg/ml), which is advantageous for formulations intended for inhalation or intravenous administration.

Q & A

Q. What are the common synthetic routes for 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 3,5-dimethylpyrazole with a benzyl chloride derivative followed by amination and salt formation. Optimization includes varying reaction parameters such as base (e.g., triethylamine), temperature (reflux conditions at ~100°C), and reaction time (4–12 hours) to maximize yield . For example, refluxing in n-butanol with ammonium acetate as a catalyst has been effective for analogous pyrazole derivatives .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Key techniques include:
  • X-ray crystallography for unambiguous structural confirmation (as demonstrated for structurally related pyrazolyl compounds) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and salt formation.
  • HPLC-MS for purity assessment and detection of byproducts.
  • Elemental analysis to validate stoichiometry of the dihydrochloride salt.

Q. What are the primary applications of this compound in pharmacological or biochemical research?

  • Methodological Answer : The compound serves as a precursor for bioactive molecules, particularly in designing kinase inhibitors or anticancer agents. For example, analogous aniline-pyrazole derivatives have been synthesized and evaluated via molecular docking to assess binding affinity to target proteins (e.g., EGFR tyrosine kinase) . Biological assays (e.g., MTT cytotoxicity tests) should be paired with structural modifications to establish activity trends.

Advanced Research Questions

Q. How can researchers design robust experiments to evaluate the compound’s biological activity while controlling for confounding variables?

  • Methodological Answer : Employ a split-plot randomized block design to account for multiple variables (e.g., dosage, exposure time, cell lines). For instance:
  • Main plots : Biological models (e.g., in vitro vs. in vivo).
  • Subplots : Dosage gradients (e.g., 1–100 μM).
  • Sub-subplots : Replicates (n ≥ 4) to ensure statistical validity .
    Include negative controls (e.g., untreated cells) and reference compounds (e.g., cisplatin for cytotoxicity comparisons).

Q. How should contradictions in stability data (e.g., pH-dependent degradation) be resolved?

  • Methodological Answer : Conduct systematic stability studies under varying pH (2–12), temperature (4–37°C), and light exposure. Use accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) paired with HPLC to monitor degradation products. For environmental stability, refer to frameworks like Project INCHEMBIOL, which evaluates abiotic transformations and degradation pathways under simulated ecosystem conditions .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Systematic substitution : Modify the pyrazole’s methyl groups or aniline’s substituents and compare bioactivity.
  • Computational docking : Use software (e.g., AutoDock Vina) to predict binding modes with target proteins, as demonstrated for N-(pyrazolylmethyl)aniline anticancer agents .
  • Pharmacokinetic profiling : Assess logP, solubility, and metabolic stability (e.g., cytochrome P450 assays) to correlate structural features with ADME properties.

Q. How can researchers address discrepancies in reported synthetic yields or byproduct formation?

  • Methodological Answer : Perform reaction kinetic studies to identify rate-limiting steps. For example, in Appel salt reactions, varying the base (e.g., DBU vs. K₂CO₃) can reduce side reactions . Use DoE (Design of Experiments) to statistically optimize parameters like solvent polarity, catalyst loading, and stoichiometry.

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